6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
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Overview
Description
6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS Number: 1784871-53-9. It has a molecular weight of 168.63 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8 (6)11-5-7/h4-5H,1-3H2, (H,10,11) and the InChI key is OXSXJXYJDFAFOK-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including this compound, involves several chemical reactions. These include multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 168.63 .Scientific Research Applications
Synthesis and Structural Analysis
- 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine has been studied for its synthesis and structural properties. Armarego (1967) prepared tetrahydro- and decahydro-naphthyridines, including 6-chloro derivatives, establishing their structures through spectroscopic methods such as ultraviolet and proton magnetic resonance spectroscopy (Armarego, 1967). This foundational work highlights the chemical versatility and the methods for distinguishing isomeric structures in naphthyridine chemistry.
Nucleophilic Substitution Reactions
- The compound's reactivity has been a subject of study, particularly its interactions with various nucleophiles. Deady and Werden (1986) investigated the nucleophilic substitution reactions in benzo[c][1,8]naphthyridines, demonstrating the compound's potential for further chemical modification and its reactive nature toward oxygen and nitrogen nucleophiles (Deady & Werden, 1986).
Antimicrobial Applications
- Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of naphthyridine derivatives, including those with chloro substituents, identifying compounds with potent in vitro antibacterial activity (Matsumoto et al., 1984). This research provides insights into the potential biomedical applications of this compound derivatives as antibacterial agents.
Novel Compound Synthesis
- Innovative methods for synthesizing substituted naphthyridine derivatives have been explored, leading to compounds with potential biological activity. Ravi et al. (2018) developed a series of new substituted 3-aryl-1,8-naphthyridine derivatives, evaluating them for antimicrobial activity. This study signifies the compound's role in generating new molecules with possible therapeutic applications (Ravi et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines, including 6-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community. This includes attempts to develop more ecofriendly, safe, and atom economical approaches . The compound has diverse biological activities and photochemical properties, making it applicable in medicinal chemistry and materials science .
properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSXJXYJDFAFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1784871-53-9 |
Source
|
Record name | 6-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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